Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate
Description
Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate is a pyrimidine derivative featuring a naphtho[2,1-b]furan moiety linked via a sulfanyl group to an acetate ester. Its molecular formula is C₁₉H₁₄N₂O₃S, with a molecular weight of 350.39 g/mol and CAS registry number 866144-48-1 . Such structural complexity positions it as a candidate for applications in medicinal chemistry and materials science, though its specific biological or physical properties require further investigation.
Properties
IUPAC Name |
methyl 2-(4-benzo[e][1]benzofuran-2-ylpyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-18(22)11-25-19-20-9-8-15(21-19)17-10-14-13-5-3-2-4-12(13)6-7-16(14)24-17/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJODRNCRGTWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=N1)C2=CC3=C(O2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501170891 | |
| Record name | Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501170891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866144-48-1 | |
| Record name | Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866144-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501170891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate typically involves multi-step organic reactions. One common approach is the reaction of naphtho[2,1-b]furan with pyrimidinyl derivatives under specific conditions, such as the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, or other chemical products. Its unique properties can enhance the performance of various materials.
Mechanism of Action
The mechanism by which Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfanyl-linked heterocyclic esters. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Flexibility vs. Rigidity
- The target compound’s naphthofuran system enhances rigidity compared to smaller heterocycles like pyridine (in ) or thiophene (in ), which may influence binding interactions in biological systems or crystallinity in materials.
- Replacement of the pyrimidine ring with a thiazole (as in famotidine ) eliminates nitrogen-rich hydrogen-bonding sites, underscoring the pyrimidine’s role in molecular recognition.
Functional Group Impact
- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves membrane permeability compared to the carboxylic acid derivative (), which may form salts but has reduced bioavailability.
- Sulfanyl Group : The sulfanyl linker in the target compound and its analogs (e.g., ) provides a site for nucleophilic substitution or oxidation, enabling further derivatization.
Synthetic Accessibility Bromination or iodination of naphthofuran precursors (e.g., ) achieves moderate to high yields (19–90%), highlighting the sensitivity of halogenation to reaction conditions. Cross-coupling reactions (e.g., Sonogashira coupling in ) demonstrate the feasibility of introducing alkynyl groups, suggesting analogous routes for pyrimidine attachment in the target compound.
Crystallographic Behavior The carboxylic acid derivative () forms O–H···O hydrogen bonds, stabilizing its crystal lattice.
Biological Activity
Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate (referred to as "the compound") is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a naphtho[2,1-b]furan moiety linked to a pyrimidine ring via a sulfanyl group. This unique arrangement is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of naphtho[2,1-b]furan exhibit significant antimicrobial properties. For instance, compounds structurally related to the compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, a related naphtho[2,1-b]furan derivative was evaluated for its antibacterial activity and demonstrated promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that similar naphtho[2,1-b]furan derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar functional groups have been reported to inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) by modulating key signaling pathways involved in cell survival and apoptosis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the sulfanyl group may interact with thiol groups in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzymes involved in cancer metabolism and bacterial resistance mechanisms.
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various naphtho[2,1-b]furan derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the efficacy of the compound compared to standard antibiotics. Results indicated that the compound had comparable or superior activity against certain strains .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of naphtho[2,1-b]furan derivatives included the compound as part of a broader screening process. The results revealed that treatment with the compound led to significant reductions in cell viability in MCF-7 cells, with IC50 values suggesting potent anticancer activity. Mechanistic studies indicated that this effect was mediated through induction of oxidative stress and activation of apoptotic pathways .
Data Tables
| Biological Activity | Tested Strains/Cells | Methodology | Results |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Disk diffusion | MIC: 8 µg/mL |
| Escherichia coli | Disk diffusion | MIC: 16 µg/mL | |
| Anticancer | MCF-7 | MTT assay | IC50: 25 µM |
| A549 | MTT assay | IC50: 30 µM |
Q & A
Q. How to optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and stoichiometry using a Taguchi matrix .
- Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., ester hydrolysis) .
- In Situ Monitoring : Use ReactIR to track reaction progress and identify kinetic bottlenecks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
